

Application Notes and Protocols for Diazaphenoxazine-Based Fluorescent Probes

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Compound of Interest

Compound Name: *2-Chloro-10-methyl-3,4-diazaphenoxazine*

Cat. No.: *B1305638*

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Disclaimer: Direct experimental data for **2-Chloro-10-methyl-3,4-diazaphenoxazine** as a fluorescent probe is not readily available in the current scientific literature. The following application notes and protocols are based on the known properties and applications of structurally similar phenoxazine and diazaphenoxazine fluorescent dyes. These should be considered as a representative guide and may require optimization for specific experimental conditions.

Introduction

2-Chloro-10-methyl-3,4-diazaphenoxazine is a heterocyclic compound belonging to the diazaphenoxazine class of dyes. This class of molecules is structurally related to phenoxazines, which are well-regarded for their utility as fluorescent probes in biological research.[1][2] The rigid, planar structure and potential for electron donor-acceptor characteristics within the diazaphenoxazine core suggest that **2-Chloro-10-methyl-3,4-diazaphenoxazine** may exhibit favorable photophysical properties, such as high fluorescence quantum yields and environmental sensitivity, making it a candidate for development as a fluorescent probe for bioimaging.[2]

Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of specific molecules and processes within living cells and tissues with high sensitivity and spatiotemporal resolution.[3][4] Diazaphenoxazine derivatives, like their phenoxazine counterparts, can be functionalized to target specific cellular

components or to respond to changes in the cellular microenvironment, such as pH, ion concentration, or the presence of reactive oxygen species (ROS).[5][6]

Potential Applications

Based on the properties of related phenoxazine and diazaphenoxazine dyes, **2-Chloro-10-methyl-3,4-diazaphenoxazine** could potentially be developed for the following applications:

- **General Cellular Staining:** The lipophilic nature of the diazaphenoxazine core may allow for passive diffusion across cell membranes, leading to staining of the cytoplasm and various organelles.
- **Targeted Bioimaging:** With appropriate functionalization, the probe could be directed to specific subcellular compartments such as the mitochondria, lysosomes, or the nucleus.
- **Sensing of Bioanalytes:** Modification of the diazaphenoxazine structure with a reactive moiety could enable the detection of specific ions (e.g., Zn^{2+} , Fe^{3+}) or small molecules (e.g., thiols, ROS).[3][6]
- **"Turn-on" Fluorescent Probes:** The fluorescence of the probe could be designed to be initially quenched and then "turned on" upon reaction with a specific analyte, providing a high signal-to-noise ratio.

Physicochemical and Photophysical Properties (Hypothetical)

The following table summarizes hypothetical photophysical data for **2-Chloro-10-methyl-3,4-diazaphenoxazine**, extrapolated from known phenoxazine and diazaphenoxazine dyes.[7][8]

Actual values would need to be determined experimentally.

Property	Hypothetical Value
Molecular Formula	C ₁₃ H ₁₀ ClN ₃ O
Molecular Weight	259.70 g/mol
Absorption Maximum (λ _{abs})	450 - 550 nm
Emission Maximum (λ _{em})	500 - 650 nm
Molar Absorptivity (ε)	30,000 - 60,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	0.2 - 0.6
Stokes Shift	50 - 100 nm
Solvent Solubility	Soluble in DMSO, DMF, Acetonitrile; poorly soluble in water

Experimental Protocols

Synthesis of a Functionalized Diazaphenoxazine Probe (General Protocol)

This protocol outlines a general synthetic scheme for producing a functionalized diazaphenoxazine that could be used for bioconjugation.

Materials:

- 2-Amino-4-chlorophenol
- 2-Chloro-3-nitropyridine
- Methylating agent (e.g., methyl iodide)
- Reducing agent (e.g., sodium dithionite)
- Activating agent for carboxylic acid (e.g., N-Hydroxysuccinimide, NHS)
- Base (e.g., potassium carbonate)

- Solvents (e.g., DMF, ethanol)

Procedure:

- Condensation: React 2-amino-4-chlorophenol with a suitable substituted pyridine derivative (e.g., 2-chloro-3-nitropyridine with a functional group precursor) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. Heat the reaction mixture to form the diazaphenoxazine core.
- N-Alkylation: Introduce the methyl group at the N-10 position using a methylating agent like methyl iodide.
- Functional Group Modification: If the starting materials contained a protected functional group (e.g., a nitro group), deprotect or convert it to a reactive moiety. For example, a nitro group can be reduced to an amine.
- Activation for Bioconjugation: If the probe is intended for labeling biomolecules, a carboxylic acid group can be activated, for instance, as an NHS ester, to facilitate covalent bonding to primary amines on proteins.
- Purification: Purify the final product using column chromatography on silica gel.
- Characterization: Confirm the structure and purity of the synthesized probe using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:



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A generalized synthetic workflow for a functionalized diazaphenoxazine probe.

Protocol for Live Cell Imaging

This protocol provides a general procedure for staining live cells with a diazaphenoxazine-based fluorescent probe.

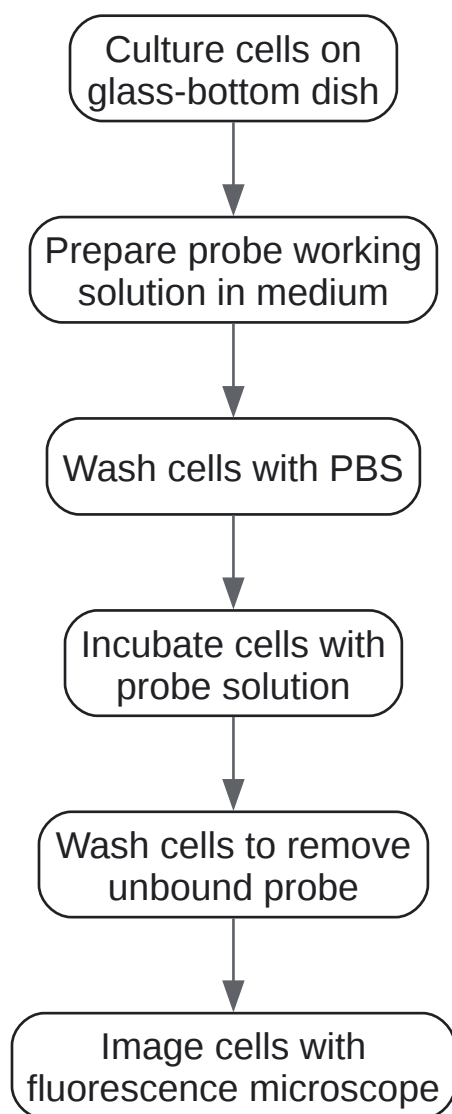
Materials:

- Live cells cultured on glass-bottom dishes or coverslips
- **2-Chloro-10-methyl-3,4-diazaphenoxazine** stock solution (1-10 mM in DMSO)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filter sets

Procedure:

- **Cell Preparation:** Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
- **Probe Preparation:** Prepare a working solution of the diazaphenoxazine probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 μ M. Vortex briefly to ensure complete mixing.
- **Cell Staining:** Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal staining time should be determined empirically.
- **Washing:** Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
- **Imaging:** Mount the coverslip or dish on the fluorescence microscope. Excite the probe with a light source corresponding to its absorption maximum (e.g., 488 nm or 561 nm laser line) and collect the emitted fluorescence using a suitable emission filter.
- **Image Analysis:** Acquire images and analyze them using appropriate software.

Diagram of Cell Staining Workflow:



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Experimental workflow for live cell imaging with a fluorescent probe.

Hypothetical Signaling Pathway Detection

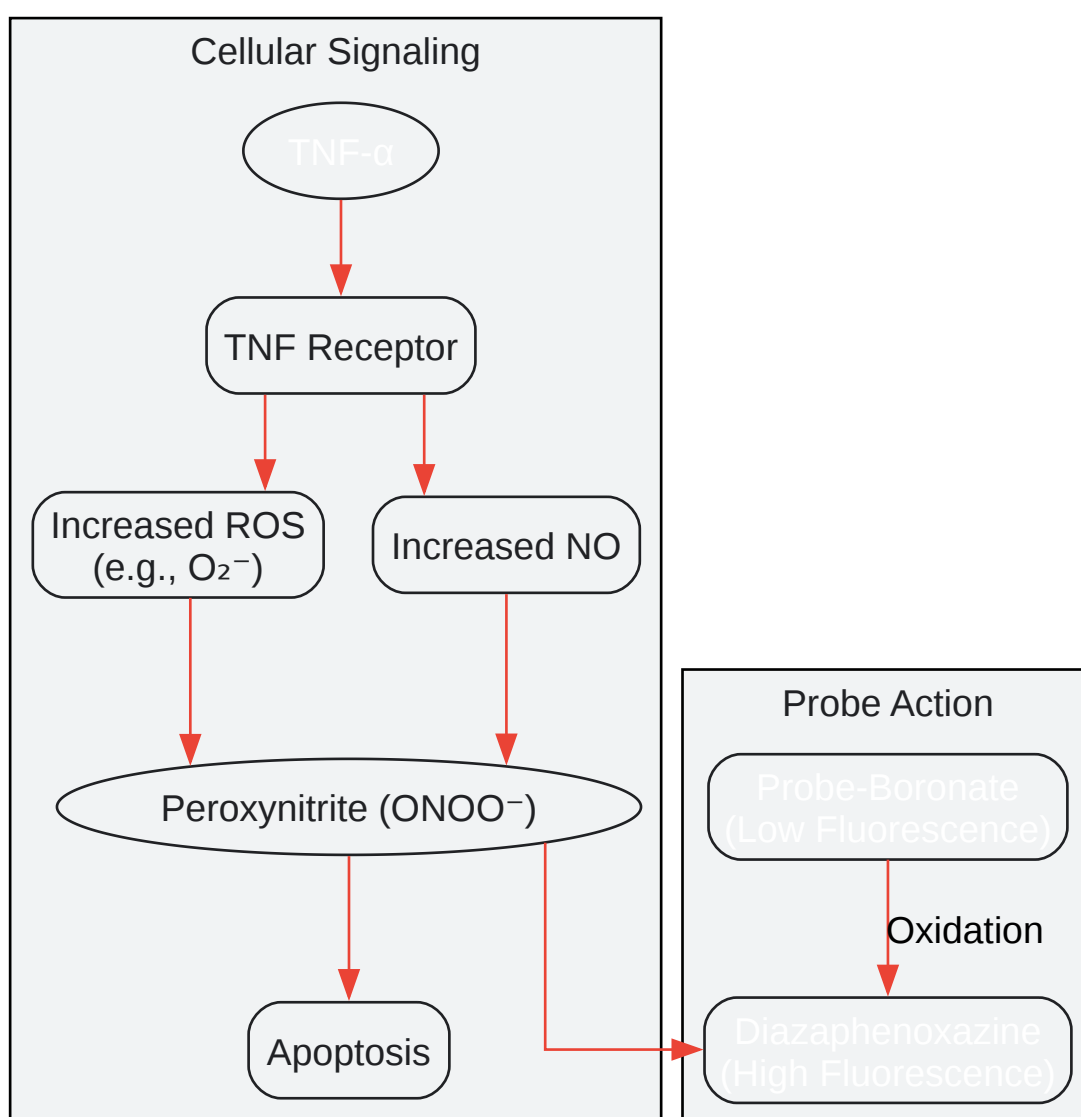
Let's hypothesize that a functionalized derivative of **2-Chloro-10-methyl-3,4-diazaphenoxazine** is designed to detect intracellular peroxynitrite (ONOO^-), a reactive nitrogen species.

Probe Design: The diazaphenoxazine core is modified with a boronate ester. In the absence of peroxynitrite, the probe exhibits low fluorescence due to a photoinduced electron transfer (PET) quenching mechanism.

Sensing Mechanism: Peroxynitrite selectively oxidizes the boronate ester, cleaving it and liberating the highly fluorescent diazaphenoxazine fluorophore. This "turn-on" response allows for the sensitive detection of peroxynitrite.

Signaling Pathway Context: Elevated levels of peroxynitrite are associated with oxidative stress, which can be triggered by various cellular signals, such as inflammatory cytokines (e.g., TNF- α). This can lead to downstream cellular responses, including apoptosis.

Diagram of a Hypothetical Signaling Pathway and Probe Action:



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Hypothetical detection of peroxynitrite-mediated signaling using a diazaphenoxazine probe.

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